molecular formula C13H15NO5 B2720186 Norbornene-methyl-NHS CAS No. 1986791-87-0

Norbornene-methyl-NHS

Cat. No.: B2720186
CAS No.: 1986791-87-0
M. Wt: 265.265
InChI Key: PYHZXEKPQIJFQY-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Norbornene-methyl-NHS, as a derivative of norbornene, has been found to have potential therapeutic applications in cancer treatment . The primary targets of this compound include ER and AR, CA inhibition, apoptosis modulation, Beclin1, LC3-IIB, CDK2, BAX, Bcl2, EGFR, and VEGFR-2 .

Mode of Action

The interaction of this compound with its targets involves a series of steps. The reaction mechanism of this compound is theoretically elucidated by DFT computation . The reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation . Both ortho-C–H and meta-C–H activations undergo a concerted metalation–deprotonation pathway .

Biochemical Pathways

The biochemical pathways affected by this compound involve the concerted metalation–deprotonation pathway during both ortho-C–H and meta-C–H activations . This leads to changes in the downstream effects of these pathways, impacting the overall biochemical processes within the cell.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its potential therapeutic applications in cancer treatment . This compound has been shown to induce cell death, with a concomitant decrease in GADD45β expression and an increase in the phosphorylation of p38 MAP kinase in glioma stem-like cells . In HT-29 and HCT-116 colon cancer cell lines, this compound induced a G2/M phase cell population accumulation and cell death, affecting apoptosis related to signaling proteins in a dose-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-methyl-NHS typically involves the esterification of norbornene acetic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Norbornene-methyl-NHS undergoes various chemical reactions, including:

    Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, making it suitable for substitution reactions where the NHS group is replaced by other nucleophiles.

    Addition Reactions: The norbornene moiety can participate in addition reactions, such as Diels-Alder reactions, due to its strained bicyclic structure.

    Polymerization Reactions: Norbornene derivatives are known to undergo ring-opening metathesis polymerization (ROMP), leading to the formation of polynorbornene materials.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.

    Catalysts: Transition metal catalysts, such as palladium, are often used in addition and polymerization reactions involving the norbornene moiety.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can be amides, esters, or thioesters.

    Polymerization Products: Polynorbornene and its derivatives are the primary products of polymerization reactions.

Scientific Research Applications

Norbornene-methyl-NHS has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.

    Biology: The compound is employed in bioconjugation techniques, where it is used to attach biomolecules to surfaces or other molecules via the NHS ester group.

    Medicine: this compound derivatives are explored for drug delivery systems and as potential therapeutic agents due to their ability to form stable conjugates with biomolecules.

    Industry: In materials science, this compound is used in the synthesis of advanced polymers and coatings with unique properties.

Comparison with Similar Compounds

Norbornene-methyl-NHS can be compared with other norbornene derivatives and NHS esters:

    Similar Compounds: Norbornene, norbornene acetic acid, and other NHS esters such as N-hydroxysuccinimide acetate.

    Uniqueness: The combination of the norbornene scaffold with the NHS ester group in this compound provides a unique reactivity profile, making it suitable for a wide range of applications in synthesis and bioconjugation.

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enylmethyl (2,5-dioxopyrrolidin-1-yl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-11-3-4-12(16)14(11)19-13(17)18-7-10-6-8-1-2-9(10)5-8/h1-2,8-10H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHZXEKPQIJFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2CC3CC2C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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